2-Fluoro-4-formyl-3-iodobenzonitrile
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Overview
Description
2-Fluoro-4-formyl-3-iodobenzonitrile is an organic compound with the molecular formula C8H3FINO It is a derivative of benzonitrile, featuring fluorine, iodine, and formyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-formyl-3-iodobenzonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-formyl-3-iodobenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.
Reduction Reactions: The formyl group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzonitriles.
Oxidation Reactions: The major product is 2-Fluoro-4-carboxy-3-iodobenzonitrile.
Reduction Reactions: The major product is 2-Fluoro-4-hydroxymethyl-3-iodobenzonitrile.
Scientific Research Applications
2-Fluoro-4-formyl-3-iodobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-formyl-3-iodobenzonitrile depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
2-Fluoro-4-formyl-3-iodobenzonitrile can be compared with other similar compounds such as:
2-Fluoro-4-iodobenzonitrile: Lacks the formyl group, making it less reactive in certain types of chemical reactions.
3-Fluoro-2-formyl-4-iodobenzonitrile: Similar structure but with different positioning of the formyl and fluorine groups, leading to different reactivity and applications.
Properties
Molecular Formula |
C8H3FINO |
---|---|
Molecular Weight |
275.02 g/mol |
IUPAC Name |
2-fluoro-4-formyl-3-iodobenzonitrile |
InChI |
InChI=1S/C8H3FINO/c9-7-5(3-11)1-2-6(4-12)8(7)10/h1-2,4H |
InChI Key |
WXINXKSRTCKPIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)I)F)C#N |
Origin of Product |
United States |
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